1,1-Dibromoheptane
Overview
Description
1,1-Dibromoheptane is an organic compound with the molecular formula C7H14Br2. It is a member of the dibromoalkanes family, characterized by the presence of two bromine atoms attached to the same carbon atom in a heptane chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibromoheptane can be synthesized through the bromination of heptane. The process involves the addition of bromine (Br2) to heptane in the presence of a catalyst or under UV light. The reaction typically proceeds as follows:
C7H16 + Br2 → C7H14Br2 + H2
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bromine and a suitable solvent, such as carbon tetrachloride or dichloromethane. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromoheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines.
Elimination Reactions: Heating this compound with a strong base, such as sodium ethoxide, can lead to the formation of alkenes through the elimination of hydrogen bromide (HBr).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in ethanol are commonly used.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in ethanol are used to promote elimination reactions.
Major Products:
Substitution: The major products include alcohols or amines, depending on the nucleophile used.
Elimination: The major product is typically an alkene, such as 1-heptene.
Scientific Research Applications
1,1-Dibromoheptane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the preparation of certain pharmaceutical compounds.
Material Science: It is employed in the synthesis of liquid crystalline materials and polymers.
Mechanism of Action
The mechanism of action of 1,1-Dibromoheptane in chemical reactions involves the cleavage of the carbon-bromine bonds. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with hydrogen atoms to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1,2-Dibromoheptane: Similar in structure but with bromine atoms on adjacent carbon atoms.
1,7-Dibromoheptane: Bromine atoms are located at the terminal carbons of the heptane chain.
1,6-Dibromohexane: A shorter chain analogue with bromine atoms at the terminal carbons.
Uniqueness: 1,1-Dibromoheptane is unique due to the positioning of both bromine atoms on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it particularly useful in specific synthetic applications where such reactivity is desired .
Properties
IUPAC Name |
1,1-dibromoheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Br2/c1-2-3-4-5-6-7(8)9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENZTLHIVNISKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207853 | |
Record name | 1,1-Dibromoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59104-79-9 | |
Record name | 1,1-Dibromoheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059104799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dibromoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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